4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide
- 4-fluoro-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide
Uniqueness
4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-13-11-15(19)5-8-18(13)26(24,25)21-12-17(23)14-3-6-16(7-4-14)22-10-2-9-20-22/h2-11,17,21,23H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKXYCVWGWDGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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